11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is a synthetic steroid compound It is known for its complex structure, which includes multiple functional groups such as hydroxyl, ketone, and acetal groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Protection: Formation of the tetrahydro-2H-pyran-2-ylidenedioxy group to protect the hydroxyl groups at positions 17 and 21.
Oxidation: Conversion of specific carbon atoms to ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction may produce more hydroxyl groups.
Scientific Research Applications
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunosuppressive signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Corticosterone: A naturally occurring steroid with similar hydroxyl and ketone groups.
Prednisolone: A synthetic steroid with potent anti-inflammatory properties.
Dexamethasone: Another synthetic steroid known for its strong immunosuppressive effects.
Uniqueness
11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the tetrahydro-2H-pyran-2-ylidenedioxy group. These modifications can enhance its stability and alter its biological activity compared to other similar compounds.
Properties
CAS No. |
75237-14-8 |
---|---|
Molecular Formula |
C26H36O6 |
Molecular Weight |
444.6 g/mol |
InChI |
InChI=1S/C26H36O6/c1-23-10-7-17(27)13-16(23)5-6-18-19-8-11-25(24(19,2)14-20(28)22(18)23)21(29)15-31-26(32-25)9-3-4-12-30-26/h13,18-20,22,28H,3-12,14-15H2,1-2H3/t18-,19-,20-,22+,23-,24-,25?,26?/m0/s1 |
InChI Key |
FXAKKJCPDYNSJQ-AQOQILKJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC45C(=O)COC6(O5)CCCCO6)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C(=O)COC6(O5)CCCCO6)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.